![molecular formula C16H14Cl3N3O3 B15081159 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl3N3O3 It is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine and 3-nitroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of 2-phenyl-N-[2,2,2-trichloro-1-(3-aminoanilino)ethyl]acetamide.
Reduction: Formation of this compound with reduced nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in its reactivity, potentially forming covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide
Uniqueness
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the nitro group in the 3-position of the aniline ring differentiates it from similar compounds and may influence its chemical behavior and applications .
Propiedades
Fórmula molecular |
C16H14Cl3N3O3 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c17-16(18,19)15(20-12-7-4-8-13(10-12)22(24)25)21-14(23)9-11-5-2-1-3-6-11/h1-8,10,15,20H,9H2,(H,21,23) |
Clave InChI |
LBMXKOFQXSUZPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


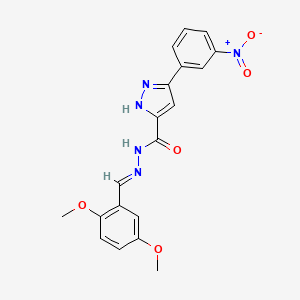
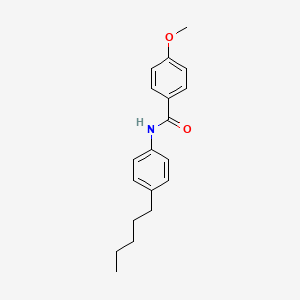
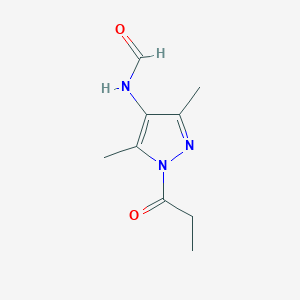
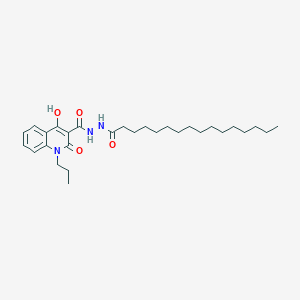
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)


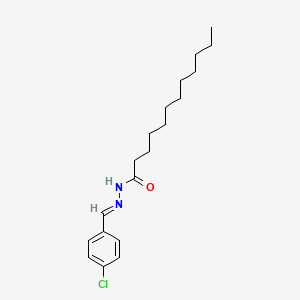
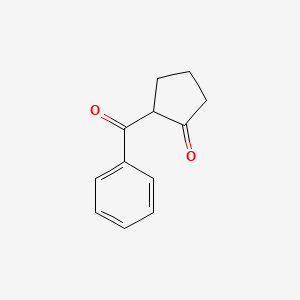
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)

